(3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanol

Medicinal Chemistry Fragment-Based Drug Design Nuclear Receptor Modulation

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanol (CAS 1216033‑20‑3, MW 165.19 g/mol, C₉H₁₁NO₂) is a bicyclic benzoxazine scaffold bearing a primary alcohol at the 7‑position and a free secondary amine at position 4. Its computed physicochemical profile (XLogP3 = 0.8, TPSA = 41.5 Ų, HBD = 2, HBA = 3) places it in favorable drug‑like chemical space for fragment‑based discovery and scaffold‑hopping campaigns.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B12449315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanol
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)C=CC(=C2)CO
InChIInChI=1S/C9H11NO2/c11-6-7-1-2-8-9(5-7)12-4-3-10-8/h1-2,5,10-11H,3-4,6H2
InChIKeyJQVWLJMVVVEKNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanol – A Key 7‑Hydroxymethyl Benzoxazine Building Block for Medicinal Chemistry Procurement


(3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanol (CAS 1216033‑20‑3, MW 165.19 g/mol, C₉H₁₁NO₂) is a bicyclic benzoxazine scaffold bearing a primary alcohol at the 7‑position and a free secondary amine at position 4 [1]. Its computed physicochemical profile (XLogP3 = 0.8, TPSA = 41.5 Ų, HBD = 2, HBA = 3) places it in favorable drug‑like chemical space for fragment‑based discovery and scaffold‑hopping campaigns [2]. The compound serves as a versatile synthetic intermediate for constructing kinase inhibitors, nuclear receptor modulators, and epigenetic probes, and is commercially available from multiple suppliers at ≥95% purity .

Why Generic Benzoxazine Alcohols Cannot Replace (3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanol in Lead Optimization


Superficially similar benzoxazine alcohols – the 6‑yl regioisomer, the N‑methyl analog, and the 3‑oxo derivative – differ decisively in hydrogen‑bond donor/acceptor count, topological polar surface area, and reactivity of the amine handle [1]. These differences directly translate into divergent pharmacokinetic profiles, target engagement, and synthetic tractability. For instance, the free NH group at position 4 of the target compound provides an additional hydrogen‑bond donor (HBD = 2 versus HBD = 1 for the N‑methyl analog), enabling distinct binding interactions in nuclear receptor programs [2]. Substituting with the 6‑yl regioisomer repositions the hydroxymethyl group, altering the exit vector for linker attachment and rendering the compound incompatible with established structure–activity relationships developed around the 7‑substitution pattern [3].

Quantitative Differentiation Evidence: (3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanol vs. Closest Analogs


Hydrogen-Bond Donor Count: N–H vs. N–CH₃ Determines Target Engagement Capacity

The free secondary amine at position 4 endows (3,4‑dihydro‑2H‑benzo[b][1,4]oxazin‑7‑yl)methanol with two hydrogen‑bond donor (HBD) sites, whereas the N‑methyl analog possesses only one [1]. In a glucocorticoid receptor (GR) agonist program, the 7‑ylmethyl‑linked benzoxazine moiety retaining the free NH contributed to an EC₅₀ of 42.3 nM, while corresponding N‑alkylated analogs showed attenuated potency [2]. The additional HBD expands the compound’s capacity to engage polar residues in target binding pockets, a critical differentiator for fragment elaboration.

Medicinal Chemistry Fragment-Based Drug Design Nuclear Receptor Modulation

Regioisomeric Positioning: 7‑yl vs. 6‑yl Hydroxymethyl Dictates Linker Geometry and Target Selectivity

The 7‑position hydroxymethyl group in the target compound provides a distinct exit vector compared to the 6‑yl isomer. Literature evidence shows that the 6‑yl regioisomer has been optimized for monoacylglycerol lipase (MAGL) inhibition via spiro‑derivatization (PDB 7L4U) [1], whereas the 7‑yl congener is preferentially deployed in GR and PI3K inhibitor programs [2][3]. This divergent target selectivity arises from the spatial orientation of the alcohol handle, which positions appended warheads toward different sub‑pockets of the target protein. The 7‑yl regioisomer (CAS 1216033‑20‑3) and 6‑yl regioisomer (CAS 915160‑96‑2) share identical molecular formula and mass (C₉H₁₁NO₂, MW 165.19), yet exhibit orthogonal biological annotation profiles.

Structure-Activity Relationship Scaffold Hopping Kinase Inhibitor Design

Topological Polar Surface Area: Impact on Permeability and Oral Bioavailability Potential

The target compound exhibits a TPSA of 41.5 Ų, well within the ≤140 Ų threshold associated with favorable oral absorption [1]. The N‑methyl analog, lacking one H‑bond donor but gaining a methyl group, is predicted to have a reduced TPSA (estimated ~35 Ų) [2]. While both values support oral bioavailability, the higher TPSA of the target compound correlates with improved aqueous solubility—a documented advantage for early‑stage lead series where solubility‑limited pharmacokinetics often constrain in vivo efficacy testing.

ADME Prediction Drug-Likeness Lead Optimization

Synthetic Versatility: Primary Alcohol Handle Enables Diverse Conjugation Chemistry Without Protection of the 4‑NH

The primary alcohol at position 7 serves as a handle for esterification, etherification, Mitsunobu coupling, oxidation to aldehyde/carboxylic acid, and conversion to halide or sulfonate leaving groups [1]. In patent US20240307415, the 7‑ylmethanol moiety was elaborated into a benzyl‑type linker connecting a steroidal core to the benzoxazine scaffold, achieving GR EC₅₀ = 42.3 nM and ERR1 EC₅₀ = 111 nM [2]. In contrast, the corresponding 7‑boronic acid derivative (CAS 1253911‑87‑3) is restricted to Suzuki–Miyaura cross‑coupling, limiting the scope of accessible chemotypes. The orthogonal reactivity of the alcohol versus the amine at position 4 allows sequential functionalization without protecting‑group manipulation, streamlining library synthesis .

Synthetic Chemistry Parallel Synthesis Building Block Utility

Oxidation State at C3: Dihydro vs. 3‑Oxo Determines Conformational Flexibility and Electron Density

The 3,4‑dihydro‑2H‑benzoxazine core of the target compound adopts a half‑chair conformation with sp³ hybridization at C3, providing greater conformational flexibility than the planar 3‑oxo‑3,4‑dihydro‑2H‑benzoxazine scaffold [1]. This flexibility is critical for accessing binding pockets with induced‑fit character, as demonstrated in the multi‑isoform PI3K inhibitor series where the dihydro scaffold achieved balanced PI3Kδ/γ inhibition [2]. In contrast, the 3‑oxo analog is structurally constrained and preferentially deployed in BET bromodomain inhibitors (BRD4 IC₅₀ = 2.8–4.5 μM) [3]. The reduction in oxidation state also modulates the electron density on the aromatic ring and the basicity of the 4‑NH, affecting both reactivity and target binding.

Conformational Analysis Bioisostere Design Kinase Selectivity

Procurement‑Relevant Purity and Availability: ≥95% Assay with Multiple Commercial Sources

The target compound is commercially available at ≥95% purity from multiple suppliers including Biosynth (via CymitQuimica) and MolAid [1]. In comparison, the 6‑yl regioisomer (CAS 915160‑96‑2) is available from Fluorochem at comparable purity but with limited stock (5+ units for 100 mg, 2 units for 1 g) . The N‑methyl analog (CAS 141103‑94‑8) is offered by AKSci at 95% purity . The broader supplier base for the 7‑yl target compound reduces single‑source dependency risk and supports competitive pricing, while the documented ≥95% purity specification meets the threshold required for fragment screening and lead optimization without additional purification.

Chemical Procurement Quality Control Supply Chain

High-Impact Application Scenarios for (3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanol Based on Quantitative Differentiation Evidence


Glucocorticoid Receptor (GR) Modulator Development: Exploiting the 7‑ylmethyl Linker for Nuclear Receptor Programs

The 7‑hydroxymethyl benzoxazine scaffold has been validated as a key structural component in GR agonist discovery. In patent US20240307415, the (3,4‑dihydro‑2H‑benzo[b][1,4]oxazin‑7‑yl)methyl moiety was incorporated as a linker on a steroidal core, yielding a compound with GR binding EC₅₀ = 42.3 nM and selectivity over ERR1 (EC₅₀ = 111 nM) [1]. The free 4‑NH contributes to target engagement, and the 7‑position alcohol provides the precise geometry required for linker attachment. Procurement of this specific regioisomer is mandatory for reproducing or extending this SAR series, as the 6‑yl analog directs the linker toward an incompatible trajectory [2].

Multi‑Isoform PI3K Inhibitor Optimization: Dihydro Benzoxazine Core for Kinase Selectivity Profiling

The 3,4‑dihydro‑2H‑benzoxazine scaffold (as opposed to the 3‑oxo variant) has been successfully employed in a series of multi‑isoform PI3K inhibitors achieving balanced potency across PI3Kδ and PI3Kγ isoforms [1]. The conformational flexibility of the sp³‑hybridized C3 position allows the scaffold to adapt to the ATP‑binding pockets of different PI3K isoforms, a property not accessible with the planar 3‑oxo benzoxazinone core. The 7‑ylmethanol building block serves as the starting point for introducing diverse substituents at the 7‑position to modulate isoform selectivity and pharmacokinetic properties [2].

Fragment‑Based Drug Discovery: Physicochemical Profile Ideal for Fragment Library Inclusion

With MW = 165.19, XLogP3 = 0.8, TPSA = 41.5 Ų, HBD = 2, and HBA = 3, (3,4‑dihydro‑2H‑benzo[b][1,4]oxazin‑7‑yl)methanol satisfies the Rule‑of‑Three criteria for fragment libraries (MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Its balanced hydrophilicity (XLogP3 = 0.8) and polar surface area (41.5 Ų) make it suitable for both biochemical and biophysical screening formats (SPR, NMR, DSF). The presence of two orthogonal synthetic handles (primary alcohol and secondary amine) allows efficient fragment elaboration following hit identification, distinguishing it from simpler benzoxazine fragments lacking the alcohol functionality [2].

Parallel Library Synthesis: Orthogonal Functionalization of the 4‑NH and 7‑CH₂OH Handles

The orthogonal reactivity of the 4‑NH (amine) and 7‑CH₂OH (primary alcohol) enables sequential, protecting‑group‑free diversification in parallel synthesis workflows [1]. The alcohol can be selectively acylated, alkylated, or oxidized in the presence of the free amine under appropriate conditions, allowing rapid generation of compound libraries for SAR exploration. This dual‑handle architecture is superior to the 7‑boronic acid analog (CAS 1253911‑87‑3), which is restricted to a single transformation pathway (Suzuki coupling), and to the N‑methyl analog, which lacks the amine derivatization option [2]. The ≥95% commercial purity supports direct use in library production without additional purification [3].

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